(5-Fluoroisoquinolin-8-yl)methanamine
Overview
Description
(5-Fluoroisoquinolin-8-yl)methanamine is a fluorinated derivative of isoquinoline, a nitrogen-containing heterocyclic compound. Isoquinoline derivatives are known for their diverse biological activities and applications in pharmaceuticals, materials science, and organic synthesis.
Preparation Methods
The synthesis of (5-Fluoroisoquinolin-8-yl)methanamine can be achieved through several routes. One common method involves the direct fluorination of isoquinoline derivatives. This can be done using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . Industrial production methods often involve scalable processes such as catalytic hydrogenation and continuous flow synthesis to ensure high yield and purity .
Chemical Reactions Analysis
(5-Fluoroisoquinolin-8-yl)methanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert it to tetrahydroisoquinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of functionalized isoquinoline derivatives .
Scientific Research Applications
(5-Fluoroisoquinolin-8-yl)methanamine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Fluoroisoquinolin-8-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity by influencing the electronic distribution within the molecule. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects . For example, fluorinated isoquinolines can inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
(5-Fluoroisoquinolin-8-yl)methanamine can be compared with other fluorinated isoquinolines and quinolines:
5-Fluoroquinoline: Similar in structure but lacks the methanamine group, leading to different reactivity and biological activity.
6-Fluoroisoquinoline: Fluorine is positioned differently, affecting its chemical properties and applications.
8-Fluoroquinoline: Another positional isomer with distinct physical and chemical characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique electronic and steric properties, making it valuable for targeted applications in medicinal chemistry and materials science .
Biological Activity
(5-Fluoroisoquinolin-8-yl)methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its isoquinoline backbone with a fluorine substituent at the 5-position and an amine group at the 8-position. Its molecular formula is C10H9FN2, and it possesses unique properties that contribute to its biological effects.
Biological Activity
The biological activity of this compound has been explored in various studies, revealing its potential as an inhibitor of specific enzymes and its role in modulating cellular pathways.
- Enzyme Inhibition : The compound has been identified as a potent inhibitor of certain kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to altered cellular responses, impacting processes such as proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or function.
- Neuroprotective Effects : Research indicates that this compound may have neuroprotective effects, possibly by modulating neurotransmitter levels or reducing oxidative stress in neuronal cells.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Enzyme Inhibition | Inhibits specific kinases | |
Antimicrobial | Active against Gram-positive bacteria | |
Neuroprotective | Reduces oxidative stress in neurons |
Case Studies
Several case studies have been conducted to further elucidate the biological activity of this compound:
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on protein kinase B (AKT). The results demonstrated a significant reduction in AKT activity, leading to decreased cell survival in cancer cell lines. This suggests potential applications in cancer therapy.
Case Study 2: Antimicrobial Properties
In vitro tests were performed to assess the antimicrobial efficacy of this compound against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity. Further investigations are warranted to explore its mechanism of action against bacterial targets.
Case Study 3: Neuroprotection
Research focused on the neuroprotective effects of this compound in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The compound significantly reduced cell death and reactive oxygen species (ROS) levels compared to controls, highlighting its potential as a therapeutic agent for neurodegenerative diseases.
Properties
IUPAC Name |
(5-fluoroisoquinolin-8-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c11-10-2-1-7(5-12)9-6-13-4-3-8(9)10/h1-4,6H,5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJZYZLUMNJIAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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